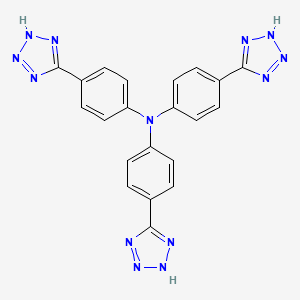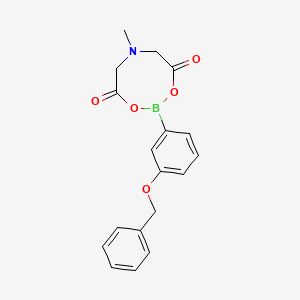![molecular formula C30H31ClN3O4+ B3321529 Rupatadine fumarate impurity A [EP] CAS No. 1354055-68-7](/img/structure/B3321529.png)
Rupatadine fumarate impurity A [EP]
Übersicht
Beschreibung
Rupatadine fumarate impurity A [EP] is a chemical compound associated with the pharmaceutical drug rupatadine fumarate. Rupatadine fumarate is a second-generation antihistamine and platelet-activating factor inhibitor used primarily for the treatment of allergic rhinitis and chronic idiopathic urticaria. Impurity A is one of the potential impurities that can be present in the drug substance or drug product, and its identification and quantification are crucial for ensuring the safety and efficacy of the pharmaceutical product .
Wirkmechanismus
Target of Action
Rupatadine Fumarate Impurity A, also known as YR3L9PNX72, primarily targets the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in the body’s allergic response. The H1 receptor is involved in producing symptoms such as nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor contributes to vascular leakage, which can lead to rhinorhea and nasal blockage .
Mode of Action
Rupatadine Fumarate Impurity A acts as a dual antagonist to the histamine H1 and PAF receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine interacts with H1 receptors to produce allergic symptoms . Similarly, PAF is produced from phospholipids cleaved by phospholipase A2, leading to vascular leakage . By blocking both the H1 and PAF receptors, Rupatadine Fumarate Impurity A prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Biochemical Pathways
It is known that the compound interferes with the signaling pathways of the h1 and paf receptors, disrupting the normal allergic response
Pharmacokinetics
It is known that the parent compound, rupatadine fumarate, is metabolized mainly by the cytochrome p450 in the liver . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Rupatadine Fumarate Impurity A and their impact on bioavailability require further investigation.
Result of Action
The primary result of Rupatadine Fumarate Impurity A’s action is the reduction of allergic symptoms. By blocking the H1 and PAF receptors, it prevents histamine and PAF from exerting their effects, thereby reducing symptoms such as nasal blockage, rhinorhea, itching, and swelling .
Action Environment
The action environment of Rupatadine Fumarate Impurity A is likely to be influenced by various factors, including pH, temperature, and the presence of other substances. For instance, it has been found that the parent compound, Rupatadine Fumarate, is stable under acidic and basic hydrolysis, photolysis, and thermal storage conditions . Degradation was found to occur slightly under oxidative storage conditions
Vorbereitungsmethoden
The preparation of rupatadine fumarate impurity A involves several synthetic routes and reaction conditions. One of the methods includes the hydrolytic removal of the N-ethoxycarbonyl group from loratadine to give desloratadine, which is then N-acylated with 5-methylnicotinic acid using 1,3-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole hydrate to form an amide derivative. This derivative further reacts with phosphorus oxychloride and sodium borohydride to yield rupatadine base, which can be converted to its fumarate salt .
Industrial production methods for rupatadine fumarate impurity A typically involve controlled synthesis processes to minimize the formation of impurities and ensure the purity of the final product. These methods often include rigorous purification steps such as recrystallization and chromatography to isolate and quantify the impurity .
Analyse Chemischer Reaktionen
Rupatadine fumarate impurity A undergoes various chemical reactions, including:
Oxidation: The compound can degrade under oxidative stress conditions, leading to the formation of degradation products.
Reduction: Reduction reactions may involve the conversion of certain functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the aromatic rings and nitrogen-containing groups.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Rupatadine fumarate impurity A is primarily used in scientific research to study the stability, degradation, and impurity profile of rupatadine fumarate. It is essential for developing and validating analytical methods such as high-performance liquid chromatography (HPLC) to quantify impurities in pharmaceutical formulations. Additionally, it is used in forced degradation studies to understand the stability of the drug under different stress conditions, which is crucial for ensuring the safety and efficacy of the pharmaceutical product .
Vergleich Mit ähnlichen Verbindungen
Rupatadine fumarate impurity A can be compared with other impurities and related compounds such as desloratadine, 3-hydroxydesloratadine, 5-hydroxydesloratadine, and 6-hydroxydesloratadine. These compounds are also related to the metabolism and degradation of rupatadine fumarate. The uniqueness of impurity A lies in its specific structure and formation pathway during the synthesis and degradation of rupatadine fumarate .
Similar compounds include:
- Desloratadine
- 3-Hydroxydesloratadine
- 5-Hydroxydesloratadine
- 6-Hydroxydesloratadine
These compounds share structural similarities with rupatadine fumarate impurity A but differ in their specific functional groups and formation pathways .
Eigenschaften
IUPAC Name |
2-[3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]-5-methylpyridin-1-ium-1-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O4/c1-19-13-20(18-34(16-19)26(30(37)38)15-27(35)36)17-33-11-8-21(9-12-33)28-25-7-6-24(31)14-23(25)5-4-22-3-2-10-32-29(22)28/h2-3,6-7,10,13-14,16,18,26H,4-5,8-9,11-12,15,17H2,1H3,(H-,35,36,37,38)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEBSKZDBGHZPL-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C(CC(=O)O)C(=O)O)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN3O4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354055-68-7 | |
| Record name | 3-((4-(8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)piperidin-1-yl)methyl)-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354055687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((4-(8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-YLIDENE)PIPERIDIN-1-YL)METHYL)-1-(1,2-DICARBOXYETHYL)-5-METHYLPYRIDIN-1-IUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR3L9PNX72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)


![(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate](/img/structure/B3321531.png)




